molecular formula C11H10N2O2 B11900714 Methyl 3-aminoquinoline-8-carboxylate

Methyl 3-aminoquinoline-8-carboxylate

Cat. No.: B11900714
M. Wt: 202.21 g/mol
InChI Key: SIMSAXJLWWXSGA-UHFFFAOYSA-N
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Description

Methyl 3-aminoquinoline-8-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with the molecular formula C11H10N2O2, is characterized by a quinoline ring system substituted with an amino group at the 3-position and a carboxylate ester group at the 8-position .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-aminoquinoline-8-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, 8-aminoquinoline derivatives are known to target the liver stages of Plasmodium parasites, making them effective antimalarial agents . The compound may also interact with DNA and enzymes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-aminoquinoline-8-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-aminoquinoline-8-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,12H2,1H3

InChI Key

SIMSAXJLWWXSGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)N

Origin of Product

United States

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